- Camkii inhibitors and uses thereof, United States, , ,

Cas no 937048-39-0 ((3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid)

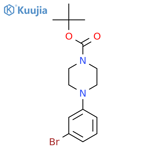

937048-39-0 structure

Nome del prodotto:(3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid

Numero CAS:937048-39-0

MF:C15H23BN2O4

MW:306.165124177933

MDL:MFCD10696664

CID:1039117

PubChem ID:22392008

(3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid Proprietà chimiche e fisiche

Nomi e identificatori

-

- (3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid

- (3-[4-(tert-Butoxycarbonyl)piperazin-1-yl]phenyl)boronic acid

- DTXSID80625391

- 3-(4-tert-butyloxycarbonylpiperazin-1-yl)phenylboronic acid

- (3-[4-Boc-piperazin-1-yl]phenyl)boronic Acid

- NCGC00249549-01

- 4-(3-Boronophenyl)-1-piperazinecarboxylic Acid, 1,1-Dimethylethyl Ester

- DB-110755

- AKOS015893116

- {3-[4-(tert-Butoxycarbonyl)piperazin-1-yl]phenyl}boronic acid

- MFCD10696664

- W17685

- 937048-39-0

- 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)phenylboronic acid

- CS-0060944

- XH0330

- [3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid

- AS-55711

- AB57875

- SCHEMBL2567243

- (3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}phenyl)boronic acid

- JBOOIEDHOGPRIZ-UHFFFAOYSA-N

-

- MDL: MFCD10696664

- Inchi: 1S/C15H23BN2O4/c1-15(2,3)22-14(19)18-9-7-17(8-10-18)13-6-4-5-12(11-13)16(20)21/h4-6,11,20-21H,7-10H2,1-3H3

- Chiave InChI: JBOOIEDHOGPRIZ-UHFFFAOYSA-N

- Sorrisi: O=C(N1CCN(C2C=C(B(O)O)C=CC=2)CC1)OC(C)(C)C

Proprietà calcolate

- Massa esatta: 306.1750874 g/mol

- Massa monoisotopica: 306.1750874 g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 2

- Conta accettatore di obbligazioni idrogeno: 6

- Conta atomi pesanti: 22

- Conta legami ruotabili: 5

- Complessità: 378

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 73.2Ų

- Peso molecolare: 306.17

(3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM335184-25mg |

(3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid |

937048-39-0 | 95%+ | 25mg |

$29 | 2022-08-31 | |

| Ambeed | A384764-250mg |

(3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid |

937048-39-0 | 98% | 250mg |

$79.0 | 2025-02-25 | |

| Chemenu | CM335184-100mg |

(3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid |

937048-39-0 | 95%+ | 100mg |

$102 | 2022-09-28 | |

| ChemScence | CS-0060944-250mg |

(3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid |

937048-39-0 | 95.68% | 250mg |

$124.0 | 2022-04-26 | |

| abcr | AB309640-5 g |

(3-[4-(tert-Butoxycarbonyl)piperazin-1-yl]phenyl)boronic acid, 95%; . |

937048-39-0 | 95% | 5g |

€1317.00 | 2023-04-26 | |

| Ambeed | A384764-100mg |

(3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid |

937048-39-0 | 98% | 100mg |

$47.0 | 2025-02-25 | |

| Matrix Scientific | 092788-1g |

(3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid, 95+% |

937048-39-0 | 95+% | 1g |

$1428.00 | 2023-09-10 | |

| 1PlusChem | 1P00GTVA-100mg |

(3-[4-(tert-Butoxycarbonyl)piperazin-1-yl]phenyl)boronic acid |

937048-39-0 | 98% | 100mg |

$34.00 | 2025-02-27 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTC855-5g |

[3-(4-tert-butoxycarbonylpiperazin-1-yl)phenyl]boronic acid |

937048-39-0 | 95% | 5g |

¥3737.0 | 2024-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1131584-1g |

(3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid |

937048-39-0 | 95% | 1g |

¥1861.00 | 2024-04-24 |

(3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 45 min, -78 °C

1.2 Reagents: Triisopropyl borate ; -78 °C; 2 h, -78 °C; overnight, -78 °C → rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Reagents: Triisopropyl borate ; -78 °C; 2 h, -78 °C; overnight, -78 °C → rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

Riferimento

- CamkII inhibitors and uses thereof, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Butyllithium Solvents: Toluene , Tetrahydrofuran ; -70 °C; 30 min, -70 °C

1.2 Reagents: Triisopropyl borate ; -70 °C; 70 °C → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.4 Reagents: Phosphoric acid Solvents: Water ; 30 min, rt

1.2 Reagents: Triisopropyl borate ; -70 °C; 70 °C → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.4 Reagents: Phosphoric acid Solvents: Water ; 30 min, rt

Riferimento

- Preparation of isoquinolines and related compounds as inhibitors of NHE-mediated antiport useful in the treatment of disorders associated with fluid retention or salt overload and gastrointestinal tract disorders, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; rt → -70 °C; 10 min, -70 °C; 1 h, -70 °C

1.2 Reagents: Triisopropyl borate ; overnight, -70 °C → rt

1.3 Reagents: Sodium hydroxide , Water Solvents: Water ; 1 h, rt

1.4 Reagents: Phosphoric acid Solvents: Water ; pH 6

1.2 Reagents: Triisopropyl borate ; overnight, -70 °C → rt

1.3 Reagents: Sodium hydroxide , Water Solvents: Water ; 1 h, rt

1.4 Reagents: Phosphoric acid Solvents: Water ; pH 6

Riferimento

- Preparation of pyrrolo[2,1-f][1,2,4]triazin-4-ylamines as IGF-1R kinase inhibitors for the treatment of cancer and other hyperproliferative diseases, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Butyllithium , Triisopropyl borate Solvents: Toluene , Tetrahydrofuran , Hexane ; 30 min, -78 °C; -78 °C → -20 °C

1.2 Reagents: Ammonium chloride Solvents: Water ; -20 °C; -20 °C → rt

1.2 Reagents: Ammonium chloride Solvents: Water ; -20 °C; -20 °C → rt

Riferimento

- Alpha-substituted arylmethylpiperazine pyrazolo[1,5-a]pyrimidine amide derivatives as antiretroviral agents and their preparation and use in the treatment of HIV associated diseases, World Intellectual Property Organization, , ,

(3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid Raw materials

(3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid Preparation Products

(3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid Letteratura correlata

-

Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729

-

Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148

-

D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423

937048-39-0 ((3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid) Prodotti correlati

- 1806692-83-0(2-Hydroxy-6-iodophenylhydrazine)

- 467-63-0(Solvent Violet 9 (Technical Grade))

- 1706463-10-6(N'-Hydroxy-1-(3-methoxyphenyl)cyclopropane-1-carboximidamide)

- 82358-02-9(1,3-oxazole-2-thiol)

- 70972-83-7(methyl 2-(benzenesulfonyl)-2-diazoacetate)

- 1805412-61-6(2-Bromo-3-(difluoromethyl)-6-iodo-5-(trifluoromethyl)pyridine)

- 1020724-11-1(5-Methyl-1-4-(propan-2-yl)phenyl-1H-pyrazole-3-carboxylic Acid)

- 525-66-6(Propranolol)

- 1805163-49-8(4-Bromo-3-(bromomethyl)-6-(difluoromethyl)-2-methoxypyridine)

- 2228968-86-1(2-(azetidin-2-yl)-6-(propan-2-yloxy)pyridine)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:937048-39-0)(3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid

Purezza:99%

Quantità:1g

Prezzo ($):190.0